molecular formula C16H17N3O2S B2710473 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione CAS No. 866151-91-9

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione

Cat. No.: B2710473
CAS No.: 866151-91-9
M. Wt: 315.39
InChI Key: YRMAZLIAXSBHLJ-UHFFFAOYSA-N
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Description

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione is a complex organic compound with a unique structure that includes a benzothiatriazine core and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione typically involves the reaction of 4-(tert-butyl)aniline with a benzothiatriazine precursor under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
  • Phenyl Di-p-tert-butylphenyl Phosphate
  • 4-tert-Butylphenylacetylene

Uniqueness

This compound is unique due to its benzothiatriazine core, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-16(2,3)12-8-10-13(11-9-12)19-18-17-14-6-4-5-7-15(14)22(19,20)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMAZLIAXSBHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2N=NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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